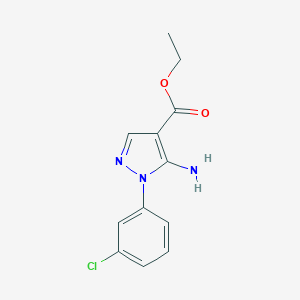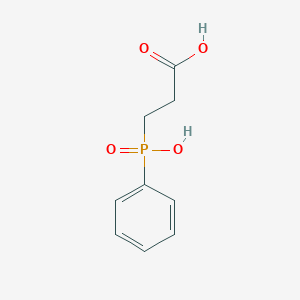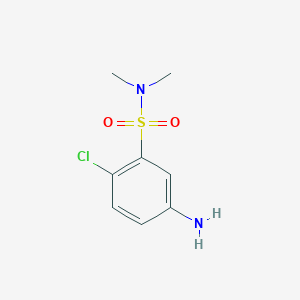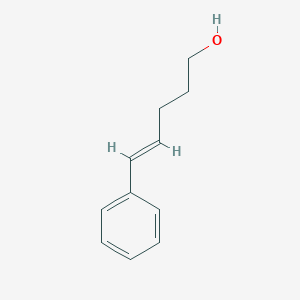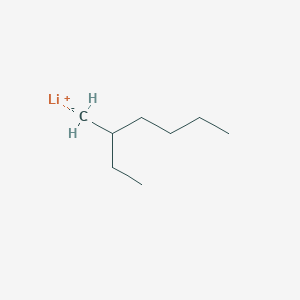
DIBENZ(a,j)ANTHRACENE, 1,2,3,4,8,9-HEXAHYDRO-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DIBENZ(a,j)ANTHRACENE, 1,2,3,4,8,9-HEXAHYDRO- is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment. It is a highly carcinogenic substance that has been extensively studied due to its toxic effects on human health and the environment.
Mécanisme D'action
DIBENZ(a,j)ANTHRACENE is metabolized in the body to form reactive intermediates that can bind to DNA and other cellular macromolecules, leading to mutations and cancer. It is also known to induce oxidative stress, inflammation, and cell death. The exact mechanism of action of DIBENZ(a,j)ANTHRACENE is still being studied, but it is believed to involve the activation of several signaling pathways and the production of reactive oxygen species.
Effets Biochimiques Et Physiologiques
DIBENZ(a,j)ANTHRACENE has been shown to have a wide range of biochemical and physiological effects on the body. It is known to induce DNA damage, oxidative stress, and inflammation. It can also affect the immune system, endocrine system, and reproductive system. In animal studies, DIBENZ(a,j)ANTHRACENE has been shown to cause lung tumors, skin tumors, and liver tumors.
Avantages Et Limitations Des Expériences En Laboratoire
DIBENZ(a,j)ANTHRACENE is a widely used model compound for studying the toxic effects of DIBENZ(a,j)ANTHRACENE, 1,2,3,4,8,9-HEXAHYDRO-s. It is easy to synthesize and purify, and it is relatively stable. However, it has some limitations in lab experiments. It is highly toxic and carcinogenic, which makes it difficult to work with. It is also not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on DIBENZ(a,j)ANTHRACENE. One area of research is the development of new methods for detecting and quantifying DIBENZ(a,j)ANTHRACENE in the environment and in biological samples. Another area of research is the development of new therapies for DIBENZ(a,j)ANTHRACENE, 1,2,3,4,8,9-HEXAHYDRO--induced cancer. Finally, there is a need for more research on the effects of DIBENZ(a,j)ANTHRACENE on the immune system, endocrine system, and reproductive system.
Méthodes De Synthèse
DIBENZ(a,j)ANTHRACENE is synthesized by the cyclization of o-phenylenediamine with 1,2-benzenedialdehyde. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride or zinc chloride. The resulting product is then purified by column chromatography.
Applications De Recherche Scientifique
DIBENZ(a,j)ANTHRACENE is widely used in scientific research as a model DIBENZ(a,j)ANTHRACENE, 1,2,3,4,8,9-HEXAHYDRO- compound to study the toxic effects of DIBENZ(a,j)ANTHRACENE, 1,2,3,4,8,9-HEXAHYDRO-s on human health and the environment. It is used to investigate the mechanisms of DIBENZ(a,j)ANTHRACENE, 1,2,3,4,8,9-HEXAHYDRO--induced carcinogenesis, genotoxicity, and mutagenicity. DIBENZ(a,j)ANTHRACENE is also used to study the effects of DIBENZ(a,j)ANTHRACENE, 1,2,3,4,8,9-HEXAHYDRO-s on the immune system, endocrine system, and reproductive system.
Propriétés
Numéro CAS |
16310-69-3 |
|---|---|
Nom du produit |
DIBENZ(a,j)ANTHRACENE, 1,2,3,4,8,9-HEXAHYDRO- |
Formule moléculaire |
C22H20 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17(22)-octaene |
InChI |
InChI=1S/C22H20/c1-3-7-19-15(5-1)9-11-17-13-18-12-10-16-6-2-4-8-20(16)22(18)14-21(17)19/h1,3,5,7,10,12-14H,2,4,6,8-9,11H2 |
Clé InChI |
ZLANIZQHCMOMHT-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC3=CC4=C(C=C23)C5=CC=CC=C5CC4 |
SMILES canonique |
C1CCC2=C(C1)C=CC3=CC4=C(C=C23)C5=CC=CC=C5CC4 |
Autres numéros CAS |
16310-69-3 |
Synonymes |
1,2,3,4,8,9-Hexahydrodibenz[a,h]anthracene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B87438.png)


